Thermal Volatility Profile: Boiling Point and Flash Point Positioned Between TPP and TDMPP
The boiling point of diphenyl 2,6-dimethylphenyl phosphate (402.0 ± 14.0 °C at 760 mmHg) lies approximately 10 °C below that of triphenyl phosphate (412.4 ± 0.0 °C) and 32 °C below tris(2,6-dimethylphenyl) phosphate (433.9 ± 14.0 °C), as predicted by the ACD/Labs PhysChem module . The flash point follows the same rank order: target (210.4 ± 40.4 °C) < TPP (223.9 ± 0.0 °C) < TDMPP (229.6 ± 40.4 °C). This indicates that the mono-(2,6-dimethylphenyl) compound is marginally more volatile than TPP and substantially more volatile than TDMPP, a property directly relevant to processing-induced evaporative losses during high-temperature extrusion or injection molding of engineering thermoplastics such as PC/ABS blends typically processed at 240–280 °C [1].
| Evidence Dimension | Boiling point at 760 mmHg (ACD/Labs predicted) |
|---|---|
| Target Compound Data | 402.0 ± 14.0 °C |
| Comparator Or Baseline | TPP: 412.4 ± 0.0 °C; TDMPP: 433.9 ± 14.0 °C |
| Quantified Difference | Δ vs. TPP: −10.4 °C; Δ vs. TDMPP: −31.9 °C |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00; consistent computational methodology across all three compounds . |
Why This Matters
A 10–32 °C lower boiling point relative to higher-substituted analogs may reduce energy requirements for melt compounding but demands tighter temperature control during processing to avoid foaming or surface defects; this trade-off must be evaluated against application-specific thermal budgets.
- [1] Despinasse MC, Schartel B. Influence of the structure of aryl phosphates on the flame retardancy of PC/ABS. Polymer Degradation and Stability, 2012. 97(12): 2571–2580. View Source
